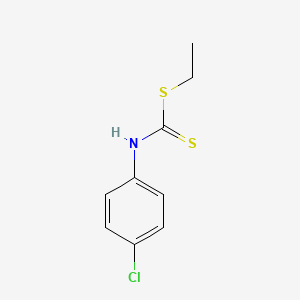
ethyl N-(4-chlorophenyl)carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-chlorophenyl)carbamodithioate is an organic compound with the molecular formula C10H12ClNOS2 It is a derivative of carbamic acid and contains a chlorophenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl N-(4-chlorophenyl)carbamodithioate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with carbon disulfide and ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(4-chlorophenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may yield thiols or other reduced sulfur-containing compounds.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl N-(4-chlorophenyl)sulfoxide, while substitution with an amine could produce ethyl N-(4-aminophenyl)carbamodithioate.
Aplicaciones Científicas De Investigación
Ethyl N-(4-chlorophenyl)carbamodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound’s biological activity is studied for potential use as a pesticide or fungicide.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-(4-chlorophenyl)carbamodithioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl N-(4-chlorophenyl)carbamodithioate can be compared with other similar compounds, such as:
- Ethyl N-(2-chlorophenyl)carbamodithioate
- Ethyl N-(3-chlorophenyl)carbamodithioate
- Ethyl N-(4-bromophenyl)carbamodithioate
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The presence of different substituents on the phenyl ring can significantly influence their properties and behavior.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes. Further studies are needed to fully understand its potential and optimize its use in various fields.
Propiedades
Número CAS |
709-88-6 |
|---|---|
Fórmula molecular |
C9H10ClNS2 |
Peso molecular |
231.8 g/mol |
Nombre IUPAC |
ethyl N-(4-chlorophenyl)carbamodithioate |
InChI |
InChI=1S/C9H10ClNS2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |
Clave InChI |
UAFPVNYQHGIWIN-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=S)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


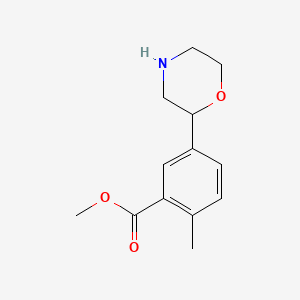
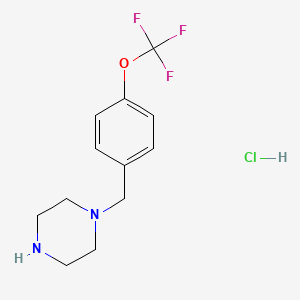
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
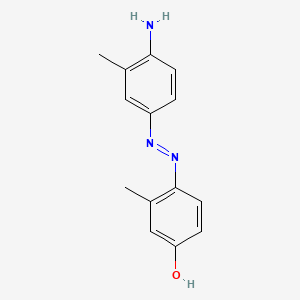


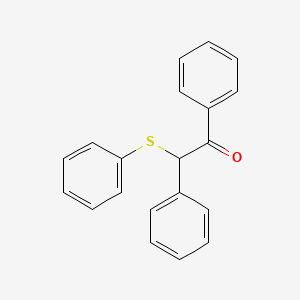
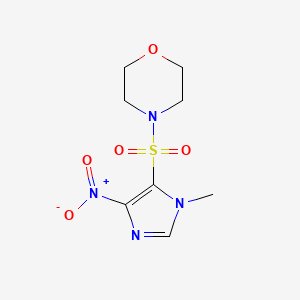
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
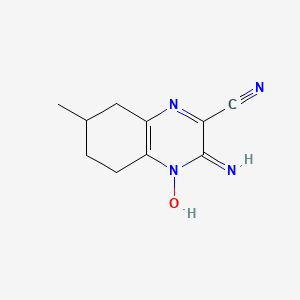
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
